3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate
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Overview
Description
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes two benzothiazolium rings connected by a butenyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate typically involves the following steps:
Formation of Benzothiazolium Salt: The initial step involves the formation of the benzothiazolium salt by reacting 2-mercaptobenzothiazole with an alkyl halide under basic conditions.
Condensation Reaction: The benzothiazolium salt is then subjected to a condensation reaction with an aldehyde to form the intermediate compound.
Final Coupling: The intermediate compound undergoes a coupling reaction with another benzothiazolium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and coupling reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazolium rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazolium derivatives with new functional groups.
Scientific Research Applications
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide
- 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethylbenzothiazolium bromide
Uniqueness
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual benzothiazolium rings and the presence of the p-toluenesulphonate group contribute to its unique behavior in various chemical reactions and applications.
Properties
CAS No. |
77737-19-0 |
---|---|
Molecular Formula |
C30H32N2O3S3 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25N2S2.C7H8O3S/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;1-6-2-4-7(5-3-6)11(8,9)10/h7-16H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
SLSUKXBQBDQRTK-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC=CC=C2S1)CC)/C=C\3/N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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